molecular formula C27H37N3O5S2 B2814104 methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-61-0

methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2814104
CAS No.: 449782-61-0
M. Wt: 547.73
InChI Key: NFQAEJZPHGZELT-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a thieno[2,3-c]pyridine core

Preparation Methods

The synthesis of methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4,5-dimethylthiophene-3-carboxylate: This compound has a similar structure but with a different core.

    Piperidine derivatives: These compounds share the piperidine ring and may have similar biological activities.

    Thieno[2,3-c]pyridine derivatives: These compounds share the thieno[2,3-c]pyridine core and may have similar chemical properties.

Properties

IUPAC Name

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2/c1-16-12-17(2)15-30(14-16)37(33,34)19-10-8-18(9-11-19)23(31)28-24-21(25(32)35-7)20-13-26(3,4)29-27(5,6)22(20)36-24/h8-11,16-17,29H,12-15H2,1-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAEJZPHGZELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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